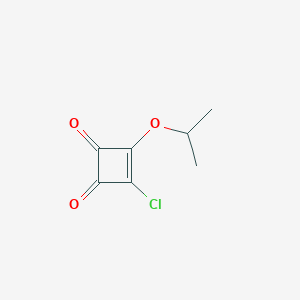

3-Chloro-4-isopropoxycyclobutene-1,2-dione

Description

Contextualization of the Cyclobutenedione Class in Organic Chemistry

Cyclobutenediones are a class of organic compounds characterized by a four-membered carbon ring containing two ketone functional groups and a carbon-carbon double bond. This arrangement results in a strained ring system with unique electronic properties, making these compounds highly reactive and useful in a variety of chemical transformations. The parent compound, cyclobutene-1,2-dione, and its derivatives are often employed as precursors in the synthesis of more complex molecules. Their inherent ring strain can be strategically harnessed to drive reactions such as ring-opening, ring-expansion, and cycloaddition reactions, providing access to a diverse array of carbocyclic and heterocyclic structures.

The chemistry of cyclobutenediones is closely related to that of squaric acid (3,4-dihydroxycyclobutene-1,2-dione), a compound known for its acidic protons and pseudo-aromatic character. Squaric acid and its derivatives serve as common starting materials for the synthesis of various substituted cyclobutenediones. The versatility of the cyclobutenedione core allows for the introduction of a wide range of functional groups, which in turn modulates the reactivity and properties of the resulting molecules.

Significance of Substituted Cyclobutenediones in Advanced Chemical Research

The ability to introduce various substituents onto the cyclobutenedione ring has led to their widespread use in advanced chemical research. Substituted cyclobutenediones are not merely chemical curiosities; they are pivotal intermediates in the total synthesis of natural products and the construction of novel organic materials. The substitution pattern on the ring dictates the regioselectivity and stereoselectivity of their subsequent reactions.

For instance, the introduction of different groups can influence the pathway of thermal or photochemical rearrangements, leading to a variety of complex molecular frameworks. acs.org Furthermore, substituted cyclobutenediones have been investigated for their potential applications in medicinal chemistry, with some derivatives exhibiting interesting biological activities. nih.gov The development of new synthetic methods to access polysubstituted cyclobutanes and cyclobutenes remains an active area of research, highlighting the continued importance of this class of compounds. nih.govnih.gov

Specific Focus on Halogenated and Alkoxy-Substituted Cyclobutenedione Systems

Within the broader family of substituted cyclobutenediones, those bearing both halogen and alkoxy groups, such as 3-Chloro-4-isopropoxycyclobutene-1,2-dione, represent a particularly interesting subclass. The presence of a halogen, typically chlorine, provides a reactive site for nucleophilic substitution and cross-coupling reactions. The chlorine atom can act as a leaving group, allowing for the introduction of a wide range of other functional groups.

The alkoxy group, in this case, an isopropoxy group, modulates the electronic nature of the cyclobutenedione ring. It can influence the reactivity of the carbonyl groups and the double bond, as well as the stability of the molecule. The combination of a halogen and an alkoxy group on the cyclobutenedione ring creates a synthetically versatile platform for the construction of highly functionalized molecules. Research into the synthesis and reactivity of such unsymmetrically substituted cyclobutenediones is crucial for expanding the synthetic utility of this important class of compounds. A known related compound, 2-chloro-3-isobutoxycyclobutanone, has been documented as an intermediate in the synthesis of 3,4-dihydroxy-3-cyclobutene-1,2-dione, showcasing the role of similar structures in synthetic pathways. google.com

Below is a data table of representative substituted cyclobutenediones and related compounds, illustrating the diversity within this class.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| This compound | 130837-47-7 | C₇H₇ClO₃ | Subject of this article; features both chloro and isopropoxy substituents. |

| Squaric acid | 2892-51-5 | C₄H₂O₄ | Parent compound for many cyclobutenedione derivatives. |

| 3,4-Dichlorocyclobutene-1,2-dione | 2892-63-9 | C₄Cl₂O₂ | A key intermediate with two reactive chlorine atoms. |

| 3,4-Diaminocyclobut-3-ene-1,2-dione | 5229-37-8 | C₄H₄N₂O₂ | Investigated for potential pharmaceutical applications. nih.gov |

| Diethyl squarate | 5231-87-8 | C₈H₁₀O₄ | A common starting material for the synthesis of other derivatives. |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-propan-2-yloxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-3(2)11-7-4(8)5(9)6(7)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAYRKHCUAPSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=O)C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566139 | |

| Record name | 3-Chloro-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130837-47-7 | |

| Record name | 3-Chloro-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 3 Chloro 4 Isopropoxycyclobutene 1,2 Dione Systems

Ring-Opening Reactions and Rearrangements in Cyclobutenedione Chemistry

The strained cyclobutenedione ring is susceptible to cleavage under various conditions, leading to highly reactive intermediates that can undergo subsequent rearrangements to form new ring systems. These reactions are often initiated by thermal, photochemical, or chemical triggers.

Transition metals play a pivotal role in promoting the decarbonylative cycloaddition reactions of cyclobutenediones. mdpi.comnih.govdoaj.org In a notable example, silver catalysts have been effectively used in the reaction of cyclobutenediones with formamides to produce γ-aminobutenolides. nih.govdoaj.org This transformation is proposed to proceed through a decarbonylative [3+2] cycloaddition mechanism. mdpi.comnih.govdoaj.org

The proposed mechanism initiates with the chelation of the silver ion to a carbonyl group of the cyclobutenedione, forming intermediate A. This is followed by a ring-reducing process to yield intermediate B. Subsequent extrusion of a carbon monoxide molecule leads to the formation of a cyclopropenone intermediate C. The reaction then proceeds through ring-opening and nucleophilic addition of the formamide, ultimately leading to the γ-aminobutenolide product and regeneration of the silver catalyst. mdpi.com

While silver has shown to be effective, other transition metals like rhodium and palladium have also been investigated for their potential to catalyze such decarbonylative cycloadditions. mdpi.com Initial studies with rhodium catalysts, such as [Cp*RhCl2]2 and Rh(PPh3)3Cl, resulted in the formation of the desired product, albeit in low yields. mdpi.com Palladium catalysts, specifically Pd(OAc)2, were found to cause decomposition of the cyclobutenedione, whereas Pd(PPh3)4 did catalyze the formation of the product. mdpi.com

Table 1: Investigated Metal Catalysts for Decarbonylative [3+2] Cycloaddition of Cyclobutenediones

| Metal Catalyst | Observation | Reference |

|---|---|---|

| Silver (Ag) | Efficiently catalyzes the reaction to form γ-aminobutenolides. | nih.govdoaj.org |

| Rhodium (Rh) | Catalyzes the reaction but results in low product yields. | mdpi.com |

| Palladium (Pd) | Pd(OAc)2 leads to decomposition; Pd(PPh3)4 catalyzes the reaction. | mdpi.com |

The photolysis of cyclobutenediones represents a key method for generating highly reactive bisketene intermediates. This process involves the photochemical cleavage of the cyclobutenedione ring, leading to a reversible interconversion. A study on the rearrangement of diarylcyclobutenediones to diarylanhydrides and fused polyaromatic anhydrides utilizes this principle. soton.ac.uk The method involves photolysis under continuous flow, where the introduction of oxygen bubbles facilitates the oxidation of the bisketene intermediate. soton.ac.uk This approach has proven effective for a wide range of substituted aromatic and heteroaromatic cyclobutenediones, yielding anhydrides in good to excellent yields. soton.ac.uk

The strained ring of cyclobutenediones is susceptible to attack by strong nucleophiles, which can trigger a variety of rearrangements. These reactions have been developed into robust methods for synthesizing a diverse range of compounds, such as quinones and furanones. soton.ac.uk

Recent investigations have uncovered new modes of cyclobutenedione rearrangement initiated by nucleophilic addition. soton.ac.uk One such method involves the use of lithium amides, which has been successfully applied to cyclobutenediones bearing alkyl, ether, and amine substituents. This rearrangement has been extended to provide an efficient route to tetra-substituted furans. soton.ac.uk The scope of this reaction has been explored with various lithium amides, demonstrating its versatility. soton.ac.uk

The interaction of cyclobutenediones with organolithium reagents also leads to significant molecular reorganization. For instance, the condensation of diisopropyl squarate and related cyclobutene-1,2-diones with two equivalents of the same alkenyl anion or one equivalent each of two different alkenyl anions can be a highly stereocontrolled method for synthesizing di-, tri-, and tetraquinanes. acs.org This process is often initiated by the 1,2-addition of the nucleophiles to the carbonyl groups of the cyclobutenedione. acs.org

Thermolysis of cyclobutenediones and their derivatives provides a powerful tool for the construction of a variety of fused and expanded ring systems. wvu.edusoton.ac.uknih.gov These rearrangements typically proceed through the initial ring-opening of the cyclobutene (B1205218) to form a reactive ketene (B1206846) intermediate. wvu.edu This intermediate can then undergo intramolecular reactions to yield diverse products.

The nature of the substituents on the cyclobutenedione ring plays a crucial role in directing the course of these thermal rearrangements. For example, the thermolysis of 4-hydroxy-2,4-diaryl-2-cyclobutenones, derived from squaric acid esters, can lead to the formation of quinones, benzo[o]isoxazoles, and 3-methylenoxoindoles. wvu.edu Similarly, the thermolysis of vinylcyclobutenones can result in different outcomes depending on the substituent on the vinyl group. soton.ac.uk An electron-rich alkene substituent leads to a cyclopentenone, while other substituents can yield a cyclohexadienone, which may then collapse to a quinone or tautomerize to a hydroquinone (B1673460) or cyclohexenedione. soton.ac.uknih.gov

Furthermore, the thermolysis of 4-allyl-4-arylcyclobutenones allows for a competitive study between [2+2] cycloaddition and 6π electrocyclization. acs.org The selectivity between these two pathways is controlled by the electronic nature of the substituents, their influence on the dienylketene intermediate, and the steric hindrance they impose on the transition states of the respective ring-closure processes. acs.org

Cycloaddition Chemistry of Cyclobutenediones

Cyclobutenediones can participate in cycloaddition reactions, where the double bond of the cyclobutene ring acts as a dienophile or a dipolarophile, providing a pathway to construct more complex cyclic systems.

[2+2] cycloaddition reactions are a fundamental method for the synthesis of cyclobutane (B1203170) and cyclobutene rings, which are important structural motifs in many biologically active molecules and useful synthetic intermediates. nih.govnih.gov These reactions can be initiated thermally or photochemically and have seen significant advancements in catalytic and enantioselective variants over the last decade. nih.govacs.org

While the C=C double bond in the cyclobutenedione ring can participate in [2+2] cycloadditions, the reactivity is influenced by the substituents. In the case of 3-chloro-4-isopropoxycyclobutene-1,2-dione, the electron-withdrawing nature of the chloro and dione (B5365651) groups and the electron-donating nature of the isopropoxy group will affect the electronic properties of the double bond and thus its reactivity in cycloaddition reactions.

Photochemical [2+2] cycloadditions are particularly effective for creating strained four-membered rings. libretexts.org These reactions often involve an excited state of one of the reacting partners and can lead to the formation of both all-carbon and heterocyclic rings through inter- and intramolecular processes. libretexts.org Ketenes, which can be generated from cyclobutenediones, are also known to undergo thermal [2+2] cycloadditions. libretexts.org

Diels-Alder Reactivity with Dienophiles (e.g., alkenes, alkynes, nitriles)

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, involves the [4+2] cycloaddition of a conjugated diene and a dienophile. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reactivity of the components is crucial, with the reaction generally being favored between an electron-rich diene and an electron-poor dienophile. organic-chemistry.orgnih.gov This is known as a normal-electron-demand Diels-Alder reaction. Conversely, an "inverse-electron-demand" Diels-Alder reaction occurs between an electron-poor diene and an electron-rich dienophile. organic-chemistry.org

In the context of this compound, the cyclobutenedione ring possesses electron-withdrawing carbonyl groups, which can activate the double bond for participation as a dienophile. The presence of the electron-donating isopropoxy group and the electron-withdrawing chloro group further modulates the electronic properties of the double bond. While specific examples of this compound in Diels-Alder reactions are not extensively documented in readily available literature, the general principles of cycloaddition chemistry suggest its potential to act as a dienophile. organic-chemistry.orgnih.gov For a successful reaction, the diene partner would typically need to be electron-rich. nih.gov Alkynes can also function as dienophiles, which would lead to the formation of a 1,4-cyclohexadiene (B1204751) ring system. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is largely dictated by the electrophilic nature of the four-membered ring, which is enhanced by the two carbonyl groups and the presence of a good leaving group (chloride). This section delves into the regioselectivity of nucleophilic attack, its utility in cross-coupling reactions, and various catalyzed transformations.

Regioselectivity in Nucleophilic Additions to Cyclobutenediones

Nucleophilic attack on unsymmetrically substituted cyclobutenediones like this compound presents a question of regioselectivity. The two potential sites for nucleophilic substitution are the carbon bearing the chloro group and the carbon bearing the isopropoxy group. The chloride ion is generally a better leaving group than the isopropoxide ion. Therefore, nucleophilic substitution is expected to occur preferentially at the C-3 position, displacing the chloride.

While direct studies on this compound are scarce, research on similar systems, such as 3-chloro-4-fluoronitrobenzene, demonstrates that the relative lability of the halide leaving groups dictates the site of nucleophilic attack. researchgate.net In the context of squaric acid derivatives, the displacement of halides is a common synthetic strategy.

Lewis Acid-Catalyzed Reactions of Cyclobutenedione Acetals

Lewis acids are known to activate electrophiles, and this principle can be applied to reactions involving cyclobutenedione derivatives. wikipedia.orgwikipedia.org Research has shown that squaric acid dichloride, a close analog of the target compound, reacts with unsaturated organosilanes in the presence of titanium tetrachloride (TiCl₄), a Lewis acid. rsc.org These reactions can proceed via either 1,2-addition to a carbonyl group or 1,4-addition to the enone system, depending on the reactants and conditions. rsc.org

While specific studies on the Lewis acid-catalyzed reactions of acetals derived from this compound are not detailed in the literature, it is conceivable that a Lewis acid could coordinate to one of the carbonyl oxygens of the cyclobutenedione itself, or to the oxygen of the isopropoxy group, thereby activating the ring towards nucleophilic attack or cycloaddition. wikipedia.orgrsc.org The use of chiral Lewis acids could potentially introduce stereoselectivity in such transformations. wikipedia.org

Base-Catalyzed Ring Transformations and Ring Contractions

Substrate-Controlled Regioselective Reactions (e.g., Bromination)

The electronic nature of the substituents on the cyclobutenedione ring is expected to direct the regioselectivity of electrophilic reactions such as bromination. The isopropoxy group is an electron-donating group, which should activate the double bond towards electrophilic attack. In contrast, the chloro group and the dione system are electron-withdrawing.

In electrophilic aromatic substitution, electron-donating groups are typically ortho- and para-directing. By analogy, in the case of this compound, electrophilic attack would be expected to be directed by the isopropoxy group. However, the small ring size and the presence of other functional groups complicate simple predictions. Studies on the regioselective bromination of other electron-rich aromatic compounds often utilize reagents like N-bromosuccinimide (NBS) to achieve controlled monobromination. mdpi.comnih.gov The specific outcome of the bromination of this compound would likely depend on the brominating agent and reaction conditions used.

Advanced Spectroscopic and Computational Elucidation of Cyclobutenediones

Structural Elucidation Techniques

The determination of the precise three-dimensional arrangement of atoms and the connectivity within a molecule is paramount. For 3-Chloro-4-isopropoxycyclobutene-1,2-dione, a combination of solid-state and solution-state analytical techniques provides a complete structural picture.

X-ray Diffraction Analysis for Solid-State Structural Determination

Table 1: Expected Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8 - 12 |

| b (Å) | 6 - 10 |

| c (Å) | 12 - 18 |

| β (°) | 90 - 110 |

| Volume (ų) | 900 - 1500 |

| Z | 4 |

Note: These are hypothetical values based on typical data for similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a suite of NMR experiments would be employed.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropoxy group. This would include a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃). The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the adjacent oxygen and the cyclobutenedione ring.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. Distinct signals would be expected for the carbonyl carbons (C=O) of the dione (B5365651), the olefinic carbons of the cyclobutene (B1205218) ring, and the carbons of the isopropoxy group. The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic for the cyclobutenedione ring system. In a study of a similar compound, 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione, the carbonyl carbons appeared at approximately 183 ppm and the olefinic carbons at around 168 ppm. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, confirming the assignment of the isopropoxy group and its attachment to the cyclobutene ring.

¹⁷O NMR: While less common, ¹⁷O NMR could provide direct information about the electronic environment of the carbonyl and ether oxygen atoms, offering further insight into the electronic structure of the molecule.

Table 2: Predicted NMR Data for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | ~4.8 - 5.2 | septet |

| ¹H | ~1.4 - 1.6 | doublet |

| ¹³C (C=O) | ~180 - 185 | - |

| ¹³C (C-Cl) | ~170 - 175 | - |

| ¹³C (C-O) | ~175 - 180 | - |

| ¹³C (-CH) | ~75 - 80 | - |

| ¹³C (-CH₃) | ~20 - 25 | - |

Note: These are hypothetical values based on known data for analogous cyclobutenedione derivatives.

Infrared (IR) Spectroscopy for Functional Group and Intermediate Characterization

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. These are typically observed in the region of 1750-1800 cm⁻¹ for cyclobutenediones. The C=C stretching vibration of the double bond within the ring would likely appear around 1600-1650 cm⁻¹. The C-O stretching of the isopropoxy group would also be evident, typically in the 1200-1300 cm⁻¹ region. Additionally, C-H stretching and bending vibrations from the isopropoxy group would be present in the spectrum.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (carbonyl) | 1750 - 1800 | Strong |

| C=C (olefinic) | 1600 - 1650 | Medium |

| C-O (ether) | 1200 - 1300 | Strong |

| C-Cl | 700 - 800 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium |

Note: These are hypothetical values based on typical IR data for related functional groups.

Theoretical Chemistry and Computational Studies

Computational chemistry provides a powerful complement to experimental techniques, offering insights into the electronic structure, reactivity, and energetics of molecules that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to predict its optimized geometry, vibrational frequencies, and NMR chemical shifts. researchgate.netnanobioletters.comprensipjournals.com These calculated values can then be compared with experimental data to validate the computational model.

Furthermore, DFT allows for the calculation of various molecular properties that govern reactivity. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich and electron-poor regions of the molecule. For this compound, the carbonyl carbons are expected to be electrophilic, while the oxygen atoms and the pi-system of the double bond would be nucleophilic.

Table 4: Predicted Computational Data for this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -2.0 to -3.0 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | 2.5 to 3.5 D |

Note: These are hypothetical values based on typical DFT calculations for similar molecules.

Computational Modeling of Reaction Barriers and Transition States in Cyclobutenedione Transformations

Computational modeling is particularly valuable for studying reaction mechanisms. For transformations involving this compound, such as nucleophilic substitution at the chloro-substituted carbon, DFT calculations can be used to map out the potential energy surface of the reaction. This involves locating the transition state structures and calculating the activation energies (reaction barriers).

By modeling the reaction pathway, one can gain a detailed understanding of the step-by-step mechanism, including the formation of any intermediates. This information is crucial for optimizing reaction conditions and for designing new synthetic routes based on the reactivity of the cyclobutenedione core. For instance, the calculated reaction barriers for the displacement of the chloride by different nucleophiles would provide a theoretical basis for predicting the feasibility and outcome of such reactions.

Theoretical Insights into Substituent Effects and Charge Delocalization within the Cyclobutenedione Ring System

The cyclobutenedione ring itself possesses a unique electronic structure. While the four-membered ring is inherently strained, the presence of two adjacent carbonyl groups and a double bond creates a conjugated system. rsc.orgresearchgate.net The electronic nature of this system can be perturbed by substituents at the 3- and 4-positions. These effects can be broadly categorized as inductive effects, which are transmitted through sigma (σ) bonds, and resonance (or conjugative) effects, transmitted through pi (π) systems. libretexts.org

Inductive and Resonance Effects of Substituents:

Chloro Group (Cl): Chlorine is an electronegative atom and therefore exhibits a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density in the sigma bond framework of the cyclobutenedione ring. Conversely, due to the presence of lone pairs on the chlorine atom, it can participate in p-π conjugation and exert a weak electron-donating resonance effect (+R). libretexts.org In many aromatic systems, the inductive withdrawal effect of halogens typically outweighs their resonance donation. libretexts.org

Isopropoxy Group (-OCH(CH₃)₂): The oxygen atom in the isopropoxy group is also highly electronegative, leading to a significant electron-withdrawing inductive effect (-I). However, the oxygen atom's lone pairs can be delocalized into the π-system of the cyclobutenedione ring, resulting in a strong electron-donating resonance effect (+R). libretexts.org Generally, for alkoxy groups, the +R effect is dominant and strongly influences the electron distribution within the conjugated system.

The interplay of these effects in this compound dictates the electron density at various points on the ring. The strong resonance donation from the isopropoxy group increases electron density within the ring's π-system, while the inductive withdrawal from both the chloro and isopropoxy groups decreases electron density in the σ-framework. This push-pull electronic arrangement is characteristic of squaraine derivatives and contributes to their unique reactivity.

Charge Delocalization and Aromaticity:

Computational studies on substituted cyclobutene systems have explored how different groups affect the energetics of the ring and its reactions. osti.gov For instance, the nature of the substituent can influence the activation barriers for processes like electrocyclic ring-opening. osti.gov Electron-donating groups can stabilize cationic intermediates, while electron-withdrawing groups can stabilize anionic states, thereby directing the course of chemical reactions. rsc.org The specific substitution pattern in this compound, with both a donating and a withdrawing/donating group, creates a polarized system that is susceptible to nucleophilic attack, often at the carbonyl carbons or the carbon bearing the chloro substituent.

The following table summarizes the electronic effects of the substituents in this compound based on established chemical principles. libretexts.org

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect |

| -Cl (Chloro) | Strong Electron-Withdrawing | Weak Electron-Donating | Deactivating / Electron-Withdrawing |

| -OCH(CH₃)₂ (Isopropoxy) | Strong Electron-Withdrawing | Strong Electron-Donating | Activating / Electron-Donating |

Applications of 3 Chloro 4 Isopropoxycyclobutene 1,2 Dione in Organic Synthesis and Materials Science Research

Cyclobutenediones as Versatile Building Blocks and Synthons in Organic Synthesis

Cyclobutenediones, including 3-Chloro-4-isopropoxycyclobutene-1,2-dione, are highly valued in organic chemistry for their role as versatile building blocks. Their strained four-membered ring and adjacent carbonyl groups make them reactive and amenable to a wide range of chemical transformations. This reactivity allows for the construction of diverse and complex molecular structures.

This compound serves as a key starting material or intermediate (a synthon) in the synthesis of intricate organic molecules. calpaclab.com Its chemical properties, including a molecular weight of 174.58 g/mol , allow for its use in creating a variety of complex structures. calpaclab.comcymitquimica.com The reactivity of the cyclobutenedione core enables chemists to introduce multiple functional groups, leading to multifunctional molecules with tailored properties.

For instance, the squarate dianion, which can be derived from related cyclobutenedione compounds like squaric acid, is used as a building block to create uncharged polymeric networks. sigmaaldrich.com These ordered structures have potential applications in fields such as catalysis, nonlinear optics, and molecular recognition. sigmaaldrich.com

The cyclobutenedione framework is a direct precursor to various other four-membered carbocyclic systems. Through specific chemical reactions, it can be converted into cyclobutenones, cyclobutanediols, cyclobutenediols, and cyclobutenols.

Cyclobutenones : These can be synthesized through various methods, including the [2+2] cycloaddition of ynamides with monosubstituted ketenes, which yields 3-aminocyclobutenones. organic-chemistry.org Another approach involves a tandem Michael addition/cyclic 1,2-addition/elimination of 2,3-allenoates and organozinc reagents. organic-chemistry.org This method is notable for its ability to produce polysubstituted cyclobutenones, which are otherwise difficult to access due to ring strain. organic-chemistry.org A moderately scaled-up and optimized two-step synthesis from commercial materials has also been developed. orgsyn.org

Cyclobutanones : Copper-catalyzed conjugate silylation of cyclobutenone derivatives can generate β-silylated cyclobutanones. nih.gov

Cyclobutenediols and Cyclobutenols : While direct synthesis routes from this compound are not explicitly detailed in the provided results, the general chemistry of cyclobutenediones suggests that reduction of the carbonyl groups would lead to the corresponding diols and selective reduction would yield the enols.

The ability to generate these diverse four-membered rings is crucial for synthetic chemists exploring novel molecular frameworks.

One of the most powerful applications of cyclobutenediones is their use in constructing more complex fused and bridged ring systems. The inherent ring strain of the four-membered ring can be strategically released in ring-opening and ring-expansion reactions to form larger, more stable cyclic structures.

Polyquinanes : Cyclobutenone-based syntheses can lead to the formation of polyquinanes through tandem anionic oxy-Cope rearrangements. acs.org This methodology has been successfully applied in the total synthesis of natural products like (±)-precapnelladiene. acs.org

Quinones : A well-established strategy involves the reaction of cyclobutenediones with organolithium reagents, which, after a series of transformations including electrocyclic ring opening, leads to the formation of substituted quinones. acs.org This method provides a regiospecific route to these important structural motifs found in many biologically active molecules and functional materials. acs.orgnih.govyoutube.com

Furans : The synthesis of furans can be achieved through various methods, including a new mode of cyclobutenedione ring opening for the synthesis of tetrasubstituted furans. acs.orgnih.govnih.govyoutube.comyoutube.comyoutube.com

α-Pyrones : Substituted α-pyrones can be synthesized in a single step from cyclobutenediones and lithiated O-silyl cyanohydrins. acs.orgrsc.orgnih.gov

N,O-Acetals : The formation of N,O-acetals can be part of the synthesis of more complex heterocyclic systems. organic-chemistry.orgcapes.gov.brlibretexts.orgyoutube.comyoutube.com For example, 3-acyl-1,3,4-oxadiazolines, a type of N,O-acetal, can be synthesized by the cyclization of acylhydrazones. capes.gov.br

These transformations highlight the synthetic utility of cyclobutenediones in rapidly assembling complex molecular architectures.

Integration into Polymer Chemistry

The unique electronic properties of the cyclobutenedione moiety make it an attractive component for advanced materials, particularly in the field of polymer chemistry.

Cyclobutenediones are strong electron-withdrawing groups, and when incorporated into a polymer backbone with electron-donating units, they can create donor-acceptor type π-conjugated polymers. rsc.org These materials are of great interest for their potential applications in organic electronics, such as organic photovoltaics and light-emitting diodes.

One synthetic strategy involves protecting the reactive carbonyl groups of a cyclobutenedione monomer as acetals. rsc.org This allows for polymerization reactions like Kumada–Tamao–Corriu coupling to proceed without undesired side reactions. rsc.org Subsequent hydrolysis of the acetal (B89532) groups reveals the cyclobutenedione units in the final polymer. rsc.org The resulting donor-acceptor polymers exhibit absorption and emission spectra that are shifted to longer wavelengths compared to their protected precursors, indicating a higher degree of π-conjugation. rsc.orgtsijournals.comresearchgate.netnih.gov

| Polymerization Method | Monomer Protection | Resulting Polymer Type |

| Kumada–Tamao–Corriu Coupling | Acetal protection of carbonyls | Donor-Acceptor π-conjugated polymer |

| Suzuki–Miyaura Coupling | Acetal-protected monomer | Donor-Acceptor π-conjugated polymer |

Development of Photochromic Systems Utilizing Cyclobutenedione Derivatives

Photochromic materials can change their color upon exposure to light and revert to their original state in the dark or upon irradiation with a different wavelength of light. This property makes them suitable for applications such as optical data storage, smart windows, and molecular switches.

While 3,4-bis(2,5-dimethylthiophen-3-yl)cyclobut-3-ene-1,2-dione itself was found to be non-photochromic, the study of related cyclobutenedione derivatives has led to the development of photochromic systems. mathnet.ru For instance, dithienylcyclobutenediones with thieno[3,2-b]thiophene (B52689) residues do exhibit photochromic properties. mathnet.rursc.org The photochromism in these systems is attributed to a reversible electrocyclic reaction where the open form of the molecule converts to a closed, more conjugated form upon irradiation with UV light. The closed form can then be reverted to the open form with visible light. mathnet.ru

The key to achieving photochromism in these systems lies in the partial loss of aromaticity in one of the thiophene (B33073) rings upon cyclization, which is energetically more favorable than a complete loss of aromaticity. mathnet.ru The closed form possesses a long conjugation chain, leading to a significant change in the absorption spectrum. mathnet.ru

| Compound Type | Photochromic Behavior | Reason for Behavior |

| Dithienylcyclobutenediones | Non-photochromic | Transformation to closed form is energetically unfavorable due to complete loss of aromaticity in the thiophene ring. |

| Dithienylcyclobutenediones with thieno[3,2-b]thiophene residues | Photochromic | Partial loss of aromaticity upon cyclization is energetically more favorable. |

Utility in Ligand Design and Chiral Auxiliaries

The core structure of this compound, a derivative of squaric acid, provides a versatile scaffold for the design of novel ligands. The reactivity of the chloro group allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This adaptability is crucial for creating ligands with specific electronic and steric properties required for coordination with various metal centers.

The substitution of the chloro atom with chiral amines or alcohols can lead to the formation of chiral ligands. These ligands are instrumental in asymmetric catalysis, a field focused on the synthesis of single-enantiomer compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. While specific research on this compound as a chiral auxiliary is not extensively documented in publicly available literature, the established chemistry of related squaric acid derivatives suggests its potential in this domain. The planar and rigid nature of the cyclobutenedione core can impart a well-defined conformational preference to the resulting catalyst, which is a desirable feature for achieving high levels of stereocontrol.

Table 1: Potential Reactions for Ligand Synthesis

| Reactant | Reaction Type | Potential Product Class | Application |

| Chiral Amine | Nucleophilic Acyl Substitution | Chiral Squaramide Ligand | Asymmetric Catalysis |

| Chiral Alcohol | Nucleophilic Acyl Substitution | Chiral Squarate Ester Ligand | Asymmetric Catalysis |

| Bidentate Nucleophile | Double Nucleophilic Substitution | Chelating Ligand | Metal Sequestration, Catalysis |

Architectural Components in Advanced Materials (e.g., squarate dianions in polymeric networks)

The squarate core of this compound is a key feature that allows for its use as an architectural component in advanced materials. Upon removal of the chloro and isopropoxy groups, or through other chemical transformations, the resulting squarate dianion can act as a rigid, four-membered linker in the construction of polymeric networks. These networks can exhibit interesting properties, such as thermal stability and porosity, depending on the other components of the polymer.

The ability of squarate units to participate in hydrogen bonding and to coordinate with metal ions makes them attractive for the design of supramolecular assemblies and metal-organic frameworks (MOFs). While direct polymerization of this compound is not a common application, its derivatives are valuable precursors. For instance, substitution of the chloro group with other reactive moieties can create monomers that can be polymerized to form functional polymers with unique electronic and optical properties.

Table 2: Potential Material Applications

| Material Type | Role of Squarate Moiety | Potential Properties |

| Metal-Organic Frameworks (MOFs) | Rigid Linker | Porosity, Gas Storage, Catalysis |

| Supramolecular Polymers | Hydrogen Bonding Unit | Self-Healing, Stimuli-Responsive |

| Conjugated Polymers | Electronic Acceptor Unit | Semiconductor, Electro-optic |

Synthetic Intermediates in Pharmaceutical Chemistry Research

One of the most significant and well-documented applications of this compound is as a synthetic intermediate in pharmaceutical chemistry research. It is classified as a "Protein Degrader Building Block," indicating its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). calpaclab.com

PROTACs are novel therapeutic agents that function by inducing the degradation of specific target proteins within the cell. They are bifunctional molecules, consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two parts. The versatile reactivity of this compound makes it an ideal starting material for the construction of these linkers or for the attachment of the target-binding or E3-ligase-binding moieties.

The chloro group can be readily displaced by nucleophiles, such as amines or thiols, which are commonly found in the structures of protein ligands and E3 ligase recruiters. This allows for the modular and efficient assembly of PROTAC libraries for drug discovery programs. The isopropoxy group can also be modified or cleaved to further tune the properties of the resulting PROTAC, such as its solubility and cell permeability.

Derivatives of cyclobutene-diones, such as 3,4-diaminocyclobut-3-ene-1,2-diones, have been investigated as antagonists for the CXCR2 receptor, highlighting the potential of this chemical class in the development of new anti-inflammatory agents.

Table 3: Role in PROTAC Synthesis

| Component | Function | Role of this compound |

| Linker | Connects the two active ends of the PROTAC | Serves as a rigid scaffold for linker synthesis |

| Target Ligand | Binds to the protein of interest | Can be attached via reaction at the chloro position |

| E3 Ligase Ligand | Recruits the cellular degradation machinery | Can be attached via reaction at the chloro position |

Future Research Directions and Emerging Trends in 3 Chloro 4 Isopropoxycyclobutene 1,2 Dione Chemistry

Exploration of Novel Cyclobutenedione Reactivity Patterns and Rearrangements

The strained four-membered ring of cyclobutenediones is a reservoir of chemical potential, and future research will continue to uncover novel reactivity patterns and rearrangements. While the chemistry of 3-Chloro-4-isopropoxycyclobutene-1,2-dione itself is specific, the broader class of cyclobutenediones provides a platform for discovering new transformations.

Key areas of exploration include:

Cationic Rearrangements: The development of computational tools to predict the outcomes of complex cationic rearrangements is a significant area of interest. nih.gov These methods, which combine a knowledge base of mechanistic steps with quantum mechanical calculations, can analyze intricate reaction networks and predict product distributions. nih.gov This approach could be applied to understand and control the rearrangements of substituted cyclobutenediones, potentially leading to the synthesis of novel and complex molecular architectures.

Intramolecular Cycloadditions: The study of intramolecular cycloaddition reactions involving functionalities attached to the cyclobutenedione core is another promising avenue. For instance, investigations into the thermal rearrangements of related cyclobutenones have revealed pathways to complex polycyclic systems. capes.gov.br

Ring-Opening and Annulation Strategies: Novel ring-opening reactions of cyclobutenediones, followed by annulation, can provide access to a variety of carbocyclic and heterocyclic structures. For example, the reaction of a cyclobutenedione monoacetal with an alkynylsilane has been shown to proceed through a novel cationic 1,2-silyl migrative ring opening and subsequent 5-exo-trig ring closure. capes.gov.br

Development of Greener and More Sustainable Synthetic Pathways for Cyclobutenediones

The increasing emphasis on green chemistry is driving the development of more sustainable methods for the synthesis of cyclobutenediones and their derivatives.

Future research in this area will likely focus on:

Chemoenzymatic Manufacturing: The development of cell-free chemoenzymatic manufacturing processes presents a highly sustainable alternative to traditional chemical synthesis. epa.gov These platforms can convert plant-derived substances into valuable chemicals with high efficiency and selectivity, eliminating hazardous waste and reducing CO2 emissions. epa.gov Adapting such technologies for the synthesis of cyclobutenedione precursors could significantly improve the environmental footprint of their production.

Catalytic Processes: The use of catalysis is central to greener synthetic routes. Research into gold nanoparticle catalysis, for instance, has demonstrated over 90 percent carbon yield and selectivity in certain reactions. epa.gov Exploring catalytic methods for the key bond-forming steps in cyclobutenedione synthesis can lead to more atom-economical and energy-efficient processes.

Continuous Flow Chemistry: The implementation of continuous flow processes for the production of pharmaceuticals and fine chemicals is gaining traction. chemistryforsustainability.org This approach offers advantages in terms of safety, efficiency, and scalability. Developing continuous flow methods for the synthesis of this compound and related compounds would represent a significant advancement in their manufacturing.

Advanced Computational Approaches for Reaction Prediction and Rational Design

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, thereby guiding the rational design of new reactions and molecules.

Emerging trends in this field include:

Predictive Photochemistry: The simulation of photochemical processes is a major challenge in theoretical chemistry. cecam.org Recent advances in nonadiabatic molecular dynamics and electronic-structure theory are enabling more accurate predictions of photochemical reactions. cecam.org These tools could be used to explore the photochemistry of cyclobutenediones, potentially uncovering new light-induced transformations and applications.

Computer-Assisted Synthesis Planning: The use of reaction- and neural-network algorithms to plan multi-step synthetic pathways is revolutionizing organic synthesis. nih.gov While many of these methods rely on literature-derived reaction rules, newer approaches are incorporating mechanistic analysis to predict the outcomes of complex transformations like cationic rearrangements. nih.gov Such tools could be invaluable for designing efficient and novel syntheses of complex molecules derived from cyclobutenediones.

Double-Blind Prediction Challenges: To rigorously test the predictive power of computational methods, the scientific community is organizing "prediction challenges." cecam.org In these challenges, computational chemists are tasked with predicting the outcome of an experiment before it is performed. cecam.org This approach fosters the development of more robust and reliable computational models that can be applied to diverse chemical systems, including cyclobutenediones.

Integration of Cyclobutenedione Chemistry into Electrocatalysis and e-Chemistry for Sustainable Chemical Production

Electrosynthesis, or e-chemistry, offers a powerful and sustainable approach to chemical synthesis by using electricity to drive chemical reactions.

The integration of cyclobutenedione chemistry with electrocatalysis is a promising area for future research:

Electrocatalytic Activation: The electrochemical activation of strained ring systems, such as donor-acceptor cyclobutanes, has been shown to lead to C(sp3)−C(sp3) bond cleavage and the formation of reactive radical cations. nih.gov This concept could be extended to cyclobutenediones, enabling novel transformations and functionalizations.

Sustainable Chemical Production: Electrocatalysis can revolutionize large-scale chemical production by enabling processes that are more energy-efficient and less reliant on fossil fuels. youtube.com For example, electrosynthesis can be used to produce valuable chemicals from renewable feedstocks and can operate at ambient temperature and pressure. youtube.com Applying these principles to the synthesis and derivatization of cyclobutenediones could lead to more sustainable manufacturing processes.

Homogeneous Electrocatalysis for Reaction Discovery: The use of redox-active molecular catalysts in electrosynthesis can provide access to reactive intermediates with improved chemoselectivity and at reduced potentials. nih.gov This approach has the potential to significantly broaden the scope of organic electrochemistry and enable the discovery of new transformations involving cyclobutenediones. nih.gov For instance, electrocatalytic methods are being developed for the hydrofunctionalization of alkenes, a long-standing challenge in organic synthesis. nih.gov

Design of New Architectures for Functional Materials and Optoelectronic Devices

The unique electronic properties and rigid, planar structure of the cyclobutenedione core make it an attractive building block for the design of novel functional materials and optoelectronic devices.

Future research in this area will likely involve:

Organic Optoelectronic Materials: The development of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors, is a rapidly growing field. rsc.org The incorporation of the cyclobutenedione moiety into conjugated organic molecules can be used to tune their electronic and optical properties. rsc.org

All-Polymer Optoelectronic Devices: The use of all-polymer systems in optoelectronic devices offers advantages in terms of processability and mechanical flexibility. nih.gov Composites of conjugated polymers and nanoparticles can be used to create materials with tunable optical constants, allowing for the fabrication of efficient photonic structures like distributed Bragg reflectors and waveguides. nih.gov Cyclobutenedione-containing polymers could be designed to have specific refractive indices for such applications.

Realization of Practical Optoelectronic Devices: A unifying goal in materials research is the creation of practical optoelectronic devices that can be used in photonic systems. umich.edu This involves investigating the basic physics of new materials, focusing on device fabrication, and considering the system-level impact of these devices. umich.edu Cyclobutenedione-based materials could play a role in the development of advanced optoelectronic components. umich.edu

Expansion of Stereoselective Synthetic Methodologies

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For cyclobutane-containing structures, which are prevalent in bioactive molecules and approved drugs, the ability to control stereochemistry is paramount. acs.org

Future advancements in the stereoselective synthesis of cyclobutenedione derivatives will likely focus on:

Asymmetric Transfer Hydrogenation: Recently, the highly regio- and stereoselective asymmetric transfer hydrogenation of cyclobutenediones has been developed. acs.org This protocol provides access to a range of synthetically and biologically important four-membered carbocycles, including cyclobutenones, cyclobutanediols, and cyclobutenols. acs.org Further expansion of the substrate scope and catalyst systems for this transformation will be a key area of research.

Contractive Ring Synthesis: A novel approach to the stereospecific synthesis of multisubstituted cyclobutanes involves the contraction of readily accessible pyrrolidines. nih.gov This method, which proceeds through a radical pathway mediated by nitrogen extrusion, has been used to prepare unprecedented unsymmetrical spirocyclobutanes. nih.gov Applying this strategy to precursors containing the cyclobutenedione motif could open up new avenues to complex chiral cyclobutane (B1203170) structures.

Solid-State Photodimerization: The use of solid-state photodimerization reactions of preorganized precursor molecules can lead to the selective formation of specific cyclobutane isomers. nih.gov By "freezing" the conformation of the starting material in a coordination polymer, it is possible to predictably synthesize pure cyclobutane products. nih.gov This conformation blocking and transference approach offers a powerful tool for controlling stereochemistry in the solid state.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.